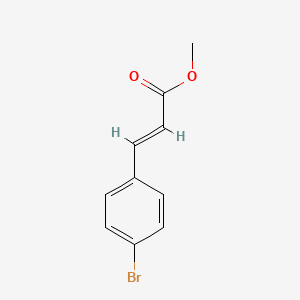

Methyl 3-(4-bromophenyl)acrylate

Description

BenchChem offers high-quality Methyl 3-(4-bromophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-bromophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKOGXVHZUSUAF-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-78-0 | |

| Record name | METHYL 4-BROMOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl trans-4-bromocinnamate vs. cis-Isomer Structure

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Methyl 4-bromocinnamate serves as a pivotal intermediate in the synthesis of advanced pharmaceutical scaffolds, particularly in the development of HDAC inhibitors and cross-coupling partners for liquid crystal engineering. The molecule exists as two geometric isomers: the thermodynamically stable trans (

Differentiation between these isomers is not merely academic; it dictates reactivity in palladium-catalyzed couplings (Heck/Suzuki) and influences biological binding affinity. This guide provides a definitive technical analysis of the structural, spectroscopic, and synthetic divergences between the two isomers, establishing a self-validating framework for their identification and utilization.

Structural & Electronic Determinants

The geometric isomerism of methyl 4-bromocinnamate is governed by the rigidity of the C=C double bond. The physical properties of these isomers are distinct, driven by symmetry and steric strain.[1]

The Trans ( ) Isomer

-

Geometry: Planar.[2] The phenyl ring and the carbonyl group are anti-periplanar. This extended conjugation allows for maximum orbital overlap between the

-system of the aromatic ring and the ester. -

Stability: Thermodynamically favored. The large phenyl and ester groups are

apart, minimizing steric repulsion. -

Physical State: Typically a crystalline solid at room temperature due to efficient packing lattices enabled by its planar symmetry.

The Cis ( ) Isomer

-

Geometry: Non-planar (Twisted).[2] The phenyl ring and the ester group are on the same side (

dihedral angle nominally), leading to significant A(1,3) allylic strain .[2] To relieve this steric clash, the phenyl ring twists out of coplanarity with the alkene. -

Stability: Higher energy (less stable). The loss of planarity reduces conjugation energy.

-

Physical State: Often an oil or a low-melting solid. The "kinked" shape disrupts crystal lattice packing forces.

Isomerization Energy Landscape (Visualization)

Figure 1: Energy landscape of cinnamate isomerization. The trans isomer is the thermodynamic sink, while the cis isomer requires photonic energy to access.

Spectroscopic Differentiation (Self-Validating Protocol)

The most reliable method for distinguishing these isomers is

Comparative Analytical Data

| Feature | Trans ( | Cis ( | Mechanistic Reason |

| 15.5 – 16.0 Hz | 11.0 – 13.0 Hz | Karplus curve: | |

| Downfield ( | Upfield ( | Anisotropic shielding: In cis, the phenyl ring's ring current shields the alkene protons. | |

| IR Carbonyl Stretch | Loss of conjugation in cis (due to twisting) increases the double-bond character of the C=O. | ||

| Melting Point | Higher (Solid) | Lower (Oil/Low Solid) | Symmetry-driven crystal packing efficiency. |

The "Quick-Check" Protocol

To validate your sample identity in under 10 minutes:

-

Acquire a standard

H NMR (CDCl -

Zoom into the alkene region (5.5 – 8.0 ppm).

-

Measure the distance between the outer legs of the doublet signals.

-

If separation is ~0.03 ppm (12 Hz)

Cis . -

If separation is ~0.04 ppm (16 Hz)

Trans .

-

Synthetic Pathways & Isomerization

Researchers often require the specific cis isomer for mechanistic studies or cycloadditions, yet commercial sources primarily supply the trans form.

Protocol A: Synthesis of Methyl trans-4-bromocinnamate

Objective: High-yield synthesis from acid precursor.

-

Reagents: 4-Bromocinnamic acid (1.0 eq), Methanol (excess, solvent), H

SO -

Procedure:

-

Dissolve acid in MeOH. Add H

SO -

Reflux for 6–8 hours (monitor by TLC, Hex/EtOAc 8:2).

-

Cool to RT. The trans-ester often precipitates.

-

Purification: Recrystallize from hot ethanol or hexane.

-

-

Yield: Typically >90%.

Protocol B: Photochemical Isomerization to cis-Isomer

Objective: Kinetic trapping of the cis form. Note: This reaction produces a photostationary state (PSS), typically a 60:40 or 70:30 mixture of cis:trans.

-

Setup: Dissolve trans-isomer in Acetonitrile or Methanol (dilute: 0.01 M) to prevent [2+2] dimerization.

-

Irradiation: Place in a quartz vessel. Irradiate with UV light (

nm) using a high-pressure mercury lamp or UV-LEDs. -

Monitoring: Monitor via HPLC or NMR every 30 minutes until the ratio stabilizes (PSS).

-

Workup: Evaporate solvent in vacuo at low temperature (<30°C) to prevent thermal reversion.

-

Separation: Flash column chromatography (Silica gel).

-

Eluent: Hexane/Ethyl Acetate (gradient 95:5 to 90:10).

-

Order: The cis isomer is generally more polar and elutes after the trans isomer on silica, though R

values are close.

-

Reactivity Profile & Applications

The structural differences dictate the utility of the molecule in drug discovery and materials science.

Palladium-Catalyzed Coupling (Heck Reaction)

The bromine handle allows for further functionalization.

-

Reactivity: The trans isomer is the standard substrate.

-

Stereoretention: Under standard Heck conditions (Pd(OAc)

, PPh

[2+2] Photocycloaddition

In the solid state (crystal engineering), methyl trans-4-bromocinnamate can undergo [2+2] cycloaddition to form cyclobutane derivatives (truxinic/truxillic acid derivatives). This is strictly controlled by the crystal packing (Schmidt's Topochemical Postulate): the double bonds must be parallel and within ~4.2 Å.

Workflow Diagram: Synthesis & Reactivity

Figure 2: Synthetic workflow connecting the acid precursor to isomeric esters and downstream applications.

References

-

PubChem. Methyl 4-bromocinnamate | C10H9BrO2.[3] National Library of Medicine. [Link]

-

Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. [Link]

-

Royal Society of Chemistry. Cis-Trans Isomerisation of Azobenzenes and Cinnamates Studied by Laser-Coupled NMR. (Contextual grounding for NMR differentiation). [Link]

-

NIST Chemistry WebBook. Methyl cinnamate (General Physical Data for Analog Comparison). [Link]

-

Organic Syntheses. Photochemical Isomerization Protocols. (General methodology for cinnamate isomerization). [Link]

Sources

Solubility Profiling of Methyl 4-Bromocinnamate: Technical Guide & Protocols

Executive Summary

Methyl 4-bromocinnamate (CAS: 3650-78-0) is a pivotal intermediate in organic synthesis, serving as a primary substrate for Palladium-catalyzed cross-coupling reactions (Heck, Sonogashira) and [2+2] photocycloadditions.[1] Its solubility profile is the critical determinant for reaction yield, purification efficiency (recrystallization), and process scalability.[1]

This technical guide synthesizes the known solubility landscape of methyl 4-bromocinnamate with a rigorous experimental framework for determining its thermodynamic properties. It is designed for researchers who need to optimize solvent systems for synthesis or generate precise solubility data for process development.

Part 1: The Solubility Landscape

Physicochemical Profile

Before establishing solvent systems, the fundamental physical properties of the solid state must be defined to predict dissolution behavior.

| Property | Value | Context |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.08 g/mol | |

| Melting Point | 77–81 °C | Crystalline solid at room temperature.[2] |

| Appearance | White/Colorless Needles | Typical morphology from ethanol/EtOAc. |

| Polarity | Moderate | Ester functionality provides dipole; aromatic ring adds lipophilicity. |

Qualitative Solubility Data

The following data aggregates empirically validated solvent interactions from synthetic literature. This serves as the baseline for solvent selection.

| Solvent Class | Specific Solvent | Solubility Status | Application |

| Chlorinated | Dichloromethane (DCM) | High | Reaction medium; extraction.[1] |

| Chlorinated | Chloroform (CHCl₃) | High | NMR analysis; homogeneous catalysis.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Recrystallization (often paired with hexanes).[1] |

| Alcohols | Methanol (MeOH) | Moderate | Recrystallization (cooling required).[1] |

| Alcohols | Ethanol (EtOH) | Moderate | Recrystallization (often paired with water or EtOAc).[1] |

| Alkanes | Hexanes / Heptane | Low | Anti-solvent for precipitation. |

| Aromatics | Benzene / Xylene | High | High-temperature reaction media (e.g., reflux).[1] |

| Aqueous | Water | Insoluble | Anti-solvent; biphasic reaction component. |

Critical Insight: The most successful purification strategy reported is a binary solvent recrystallization using Hexanes/Ethyl Acetate (5:1) or Ethanol/Ethyl Acetate (1:1) . The compound dissolves in the polar component (EtOAc/EtOH) at reflux and crystallizes upon cooling or addition of the non-polar anti-solvent (Hexanes).

Part 2: Experimental Determination Protocols

Since precise mole-fraction solubility tables are often proprietary or batch-dependent, the following protocols provide the industry-standard methodology for generating this data.

Protocol A: Static Gravimetric Method (The "Gold Standard")

This method is best for generating thermodynamic data (van't Hoff plots) due to its high accuracy.

Workflow:

-

Saturation: Add excess methyl 4-bromocinnamate to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

-

Clarification: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Transfer a known mass of supernatant to a tared weighing dish.

-

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the dry residue until constant mass is achieved.

-

Protocol B: Laser Monitoring (Dynamic Method)

Ideal for high-throughput screening of multiple solvents.[1]

Workflow:

-

Prepare a mixture of solute and solvent with a known composition.

-

Heat the mixture slowly (e.g., 2 K/min) while monitoring the laser transmittance through the vial.

-

Dissolution Point: The temperature at which transmittance hits 100% (clear solution) is recorded as the saturation temperature (

) for that specific mole fraction.

Visualization of Solubility Workflow

Figure 1: Decision matrix for classifying solvents and proceeding to quantitative analysis.

Part 3: Thermodynamic Modeling

Once experimental data is collected, it must be correlated to predict solubility at unmeasured temperatures.[1] The two most robust models for methyl 4-bromocinnamate are the Modified Apelblat and van't Hoff equations.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility of methyl 4-bromocinnamate.

- : Absolute temperature (Kelvin).[1][3]

-

: Empirical parameters determined by non-linear regression.

-

Interpretation: If

is positive, solubility increases with temperature (endothermic).[1]

-

van't Hoff Equation

Used to extract thermodynamic parameters (

- : Enthalpy of solution (kJ/mol).[1]

- : Entropy of solution (J/mol[1]·K).

- : Gas constant (8.314 J/mol[1]·K).

Thermodynamic Implications:

- : The dissolution is endothermic . Higher temperatures significantly increase solubility.[4] This is typical for methyl 4-bromocinnamate in alcohols.

-

: Gibbs free energy of solution, calculated as

Part 4: Applications in Synthesis & Purification

Recrystallization Strategy

The purity of methyl 4-bromocinnamate is paramount for preventing catalyst poisoning in subsequent Heck reactions.

-

Binary Solvent System: The "Solvent/Anti-Solvent" method is superior to single-solvent cooling.

-

Procedure:

-

Dissolve crude solid in minimal boiling EtOAc.

-

Add warm Hexanes dropwise until slight turbidity persists.

-

Add one drop of EtOAc to clear the solution.

-

Allow slow cooling to RT, then 4°C.

-

Reaction Solvent Selection

For Heck Couplings (e.g., reacting with styrene derivatives):

-

Recommended: DMF or DMAc (Dimethylacetamide).[1]

-

Why? High boiling points allow for the thermal energy required for Pd-catalysis, and they fully solubilize both the methyl 4-bromocinnamate and the base (e.g., K₂CO₃ or NaOAc).[1]

-

-

Alternative: Toluene/Ethanol mixtures.

-

Why? Used for lower temperature variants or when phase transfer catalysts are employed.

-

Solvent Selection Logic Diagram

Figure 2: Strategic selection of solvents based on process goals.

References

-

PubChem. Methyl 4-bromocinnamate (CID 816774).[1] National Library of Medicine. Available at: [Link][1]

-

List, B. et al. Asymmetric Counteranion-Directed Lewis Acid Catalysis.[1] (Describing recrystallization from Hexanes/EtOAc). Dissertation, Universität zu Köln, 2018. Available at: [Link][1]

-

Ramamurthy, V. et al. Photodimerization of cis-Cinnamic Acids and cis-Cinnamides.[1] (Describing recrystallization from Ethanol/Ethyl Acetate). Scholarship@Miami. Available at: [Link][1]

Sources

- 1. (PDF) Application of d-chiro-Inositol as a Chiral Template for the Diels-Alder Reaction [academia.edu]

- 2. Full text of "Journal of the Chemical Society, Abstracts v.66-96" [archive.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Safety of Methyl 3-(4-bromophenyl)acrylate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Versatile Building Block

Methyl 3-(4-bromophenyl)acrylate, a substituted cinnamate ester, represents a pivotal scaffold in modern organic synthesis and medicinal chemistry. Its intrinsic functionalities—a reactive acrylate system, a stable phenyl ring, and a versatile bromine handle—render it an invaluable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed analysis of its safety profile based on available data, and robust, field-proven protocols for its synthesis and purification. By elucidating the causality behind experimental choices, this document aims to empower researchers to handle and utilize this compound with both safety and efficacy, particularly in the context of drug discovery and development where it serves as a key intermediate. For instance, the bromophenyl moiety allows for facile carbon-carbon bond formation through cross-coupling reactions, enabling the synthesis of diverse derivatives with potential pharmacological activities.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 3-(4-bromophenyl)acrylate is fundamental to its safe handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Name | (E)-Methyl 3-(4-bromophenyl)acrylate | N/A |

| Synonyms | Methyl trans-4-bromocinnamate, (E)-methyl 3-(4-bromophenyl)prop-2-enoate | N/A |

| CAS Number | 71205-17-9 | N/A |

| Molecular Formula | C₁₀H₉BrO₂ | N/A |

| Molecular Weight | 241.08 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 84-86 °C | N/A |

| Boiling Point | 311.4 °C at 760 mmHg | N/A |

| Flash Point | 142.2 °C | N/A |

| Density | 1.447 g/cm³ | N/A |

| Solubility | Insoluble in water, soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Section 2: Safety Data Sheet (SDS) Analysis and Hazard Identification

The safe handling of any chemical reagent is paramount. This section synthesizes and interprets the available Safety Data Sheet information for Methyl 3-(4-bromophenyl)acrylate to provide a clear understanding of its potential hazards. It is important to note that SDS information can be inconsistent across suppliers; therefore, a conservative approach to safety is always recommended.

GHS Hazard Identification

Based on a consolidation of available data, Methyl 3-(4-bromophenyl)acrylate is classified as follows under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Precautionary Measures

Adherence to the following precautionary statements is crucial for minimizing risk:

-

Prevention (P2xx):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

-

Response (P3xx):

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P330: Rinse mouth.

-

-

Storage (P4xx):

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal (P5xx):

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological and Ecological Information

Detailed toxicological data for Methyl 3-(4-bromophenyl)acrylate is not extensively available. However, as a brominated aromatic compound, it warrants careful handling. Brominated organic compounds can be persistent in the environment and may have the potential for bioaccumulation.[2] Studies on other brominated flame retardants have indicated potential health risks, including endocrine disruption and neurotoxicity, with prolonged exposure.[3][4][5] Therefore, it is prudent to treat this compound with a high degree of caution to minimize exposure and environmental release.

Disposal Considerations: As a halogenated organic compound, Methyl 3-(4-bromophenyl)acrylate should be disposed of as hazardous waste.[6][7][8] It should not be discharged into drains or the environment.[6] Collect waste in a designated, properly labeled container for halogenated organic waste, which is typically sent for incineration at a licensed facility.[8][9]

Section 3: Experimental Protocols for Synthesis and Purification

The synthesis of Methyl 3-(4-bromophenyl)acrylate is most commonly achieved via the Wittig or Heck reaction, both of which are cornerstones of modern organic synthesis. The choice between these methods often depends on the availability of starting materials and desired scale.

Synthesis via the Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides. For the synthesis of (E)-Methyl 3-(4-bromophenyl)acrylate, 4-bromobenzaldehyde is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide strongly favors the formation of the thermodynamically more stable (E)-isomer.

Caption: Workflow for the Wittig synthesis of (E)-Methyl 3-(4-bromophenyl)acrylate.

Detailed Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents). Dissolve the ylide in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran.

-

Addition of Aldehyde: To the stirring solution of the ylide, add a solution of 4-bromobenzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the aldehyde and the formation of the product.[10] The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent, such as hexanes or a mixture of hexanes and ethyl acetate, to the residue to precipitate the triphenylphosphine oxide byproduct.[11]

-

Purification: Filter the mixture to remove the triphenylphosphine oxide. The filtrate, containing the crude product, can be further purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12][13]

-

Characterization: Confirm the identity and purity of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by melting point determination.

Synthesis via the Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15] In this case, 4-bromoiodobenzene or 4-dibromobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base.

Sources

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 4. Health toxicity effects of brominated flame retardants: From environmental to human exposure [pubmed.ncbi.nlm.nih.gov]

- 5. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceready.com.au [scienceready.com.au]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. bucknell.edu [bucknell.edu]

- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

Thermodynamic Characterization and Quality Control of Methyl 3-(4-bromophenyl)acrylate

A Technical Monograph for Process Chemists and Analytical Scientists

Executive Summary

Methyl 3-(4-bromophenyl)acrylate (commonly Methyl 4-bromocinnamate ) is a critical intermediate in the synthesis of functionalized stilbenes, pharmaceutical precursors, and optoelectronic polymers. Its utility relies heavily on stereochemical purity, specifically the dominance of the thermodynamically stable (E)-isomer.

The definitive melting point range for high-purity (>98%) Methyl (E)-3-(4-bromophenyl)acrylate is 78°C – 82°C .

Deviations from this range—specifically broad melting intervals or depression below 75°C—are primary indicators of:

-

Regioisomer Contamination: Presence of the meta-bromo isomer (MP: 50–55°C).

-

Stereoisomer Contamination: Photo-induced isomerization to the (Z)-isomer (liquid or low-melting solid).

-

Solvent Entrapment: Incomplete drying of recrystallization solvents (e.g., methanol).

Physicochemical Profile & Isomerism

The melting point of methyl 4-bromocinnamate is not a static number but a function of its stereochemistry. The rigid double bond creates two distinct geometries with vastly different lattice energies.[1]

| Property | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |

| Structure | Phenyl and Carbonyl on opposite sides | Phenyl and Carbonyl on same side |

| State (RT) | Crystalline Solid | Oily Liquid / Low-melting Solid |

| Melting Point | 78 – 82 °C | < 30 °C (Estimated/Observed as oil) |

| Thermodynamics | Stable (Favored) | Metastable (High Energy) |

| Formation | Primary synthetic product | Formed via UV irradiation of (E) |

The "Depression" Mechanism

The presence of the (Z)-isomer disrupts the crystal packing of the (E)-isomer. Even 5% contamination can depress the melting point by 3–5°C and widen the range from a sharp 2°C window to a sluggish 5°C transition. This makes MP analysis a rapid, cost-effective proxy for HPLC in early-stage screening.

Synthesis Pathways & Impurity Origins

Understanding the synthesis method is crucial for predicting the impurity profile affecting the melting point.

Pathway A: Fischer Esterification

-

Reaction: 4-Bromocinnamic acid + Methanol (

cat). -

Impurity Profile: Unreacted acid (MP >250°C, causes sintering before melt) or water (lowers MP).

-

MP Signature: Often yields a sharp MP if acid is removed, but wet samples melt low.

Pathway B: Heck Coupling

-

Reaction: 1-Bromo-4-iodobenzene + Methyl Acrylate (Pd cat).

-

Impurity Profile: Phosphine oxides (MP ~100-150°C), Palladium black, and homocoupled biphenyls.

-

MP Signature: Crude material often melts broad (70–85°C) due to complex mixtures.

Pathway C: Knoevenagel Condensation

-

Reaction: 4-Bromobenzaldehyde + Methyl Acetate.

-

Impurity Profile: Unreacted aldehyde (MP ~57°C).

-

MP Signature: Significant depression. If the MP is near 60°C, suspect aldehyde contamination.

Figure 1: Synthetic routes and their associated risk factors for melting point deviation.

Experimental Protocols

Protocol A: Precision Melting Point Determination

Standard capillary method (USP <741> compliant).

-

Sample Prep: Dry the sample in a vacuum desiccator (P2O5 or Silica) for 4 hours. Solvent residues are the #1 cause of false negatives.

-

Packing: Grind 50 mg of sample into a fine powder. Fill the capillary to a height of 3 mm. Compact by tapping (loose packing causes uneven heat transfer).

-

Ramp 1 (Fast): Heat rapidly to 65°C.

-

Ramp 2 (Slow): Slow the heating rate to 1.0°C/min starting at 70°C.

-

Observation:

-

Onset: First visible liquid droplet (Record as T_onset).

-

Clear Point: Complete disappearance of solid (Record as T_clear).

-

-

Validation: A range >2°C (e.g., 76–80°C) indicates recrystallization is required.

Protocol B: Purification via Recrystallization

Solvent System: Ethanol/Water or Methanol/Water.

The high crystallinity of the trans-isomer allows for easy purification from polar impurities.

-

Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 5 mL Methanol (or Ethanol).

-

Heating: Heat to reflux (approx. 65°C) until fully dissolved. If solid remains, add solvent in 0.5 mL increments.

-

Filtration (Hot): If the solution is cloudy (Pd black or dust), filter rapidly through a pre-warmed glass wool plug.

-

Crystallization: Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity appears (cloud point).[2]

-

Cooling: Allow to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 30 minutes.

-

Note: Rapid cooling traps impurities. Slow cooling yields needles.

-

-

Isolation: Filter via Buchner funnel. Wash with cold 50% MeOH/Water.

-

Drying: Vacuum dry at 40°C.

Figure 2: Decision logic for the purification of methyl 4-bromocinnamate to achieve target melting point.

References

-

Sigma-Aldrich. Methyl 4-bromocinnamate Product Specification. Retrieved from (Catalog No. 443773).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate. Retrieved from .

-

ChemicalBook. (E)-Methyl 3-(4-bromophenyl)acrylate Properties and Melting Point. Retrieved from .

-

Santa Cruz Biotechnology. Methyl (E)-3-(4-bromophenyl)acrylate Data Sheet. Retrieved from .

Sources

Methodological & Application

Synthesis of Methyl 3-(4-bromophenyl)acrylate via the Heck Reaction: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of methyl 3-(4-bromophenyl)acrylate through the palladium-catalyzed Heck reaction. Intended for researchers, scientists, and professionals in drug development, this guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and practical advice for troubleshooting and optimization. By explaining the causality behind experimental choices, this note aims to equip the user with the necessary knowledge for the successful and efficient execution of this important carbon-carbon bond-forming reaction.

Introduction: The Enduring Power of the Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides or triflates with alkenes, catalyzed by a palladium species. This Nobel Prize-winning transformation has revolutionized the construction of complex organic molecules due to its reliability, functional group tolerance, and broad substrate scope. The synthesis of substituted alkenes, such as cinnamates, is a common application of the Heck reaction, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science.

Methyl 3-(4-bromophenyl)acrylate is a key building block in the synthesis of various biologically active compounds. Its structure incorporates a reactive acrylate moiety and a functionalizable aryl bromide, making it a versatile precursor for further chemical modifications. This application note presents a detailed and robust protocol for the synthesis of this compound, emphasizing both the practical execution and the underlying chemical principles.

Underlying Chemistry: The Palladium Catalytic Cycle

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization of the reaction conditions. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromoiodobenzene. This step forms a square planar Pd(II) complex. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.

-

Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene, in this case, methyl acrylate, coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

-

β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (β) to the palladium must be eliminated. This syn-elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The regioselectivity of this step is influenced by steric and electronic factors.

-

Reductive Elimination and Catalyst Regeneration: A base, typically an amine or a carbonate, is crucial for the final step. It neutralizes the hydrogen halide generated during the β-hydride elimination and facilitates the reductive elimination of the hydridopalladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.

Diagram of the Heck Catalytic Cycle

Caption: The catalytic cycle of the Heck reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Heck reaction of aryl bromides with acrylates.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Bromoiodobenzene | C₆H₄BrI | 282.91 | 2.83 g | 10.0 | 1.0 |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | 1.03 g (1.1 mL) | 12.0 | 1.2 |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 | 0.01 |

| Triphenylphosphine | PPh₃ | 262.29 | 52.5 mg | 0.2 | 0.02 |

| Triethylamine | Et₃N | 101.19 | 2.02 g (2.8 mL) | 20.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | - |

| Saturated aq. NH₄Cl | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

| Silica gel | SiO₂ | 60.08 | As needed | - | - |

Equipment

-

Round-bottom flask (100 mL), two-necked

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure

-

Reaction Setup: To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoiodobenzene (2.83 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol, 1 mol%), and triphenylphosphine (52.5 mg, 0.2 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (50 mL) via a syringe. Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst. The solution should turn from a brownish-red to a yellowish-brown color.

-

Addition of Base and Alkene: Add triethylamine (2.8 mL, 20.0 mmol) followed by methyl acrylate (1.1 mL, 12.0 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous NH₄Cl solution and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a yellowish solid or oil.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield methyl 3-(4-bromophenyl)acrylate as a white to off-white solid.

-

-

Characterization:

-

Determine the melting point of the purified product. The literature melting point is approximately 89 °C.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique to prevent oxidation of the Pd(0) catalyst. Use fresh, high-quality palladium precursor and phosphine ligand. |

| Low reaction temperature | Increase the reaction temperature to 100-120 °C. Aryl bromides are less reactive than aryl iodides and may require more forcing conditions. | |

| Insufficient base | Ensure the base is anhydrous and used in at least stoichiometric amounts. Consider using a stronger base like K₂CO₃ or Cs₂CO₃. | |

| Formation of "Palladium Black" | Catalyst decomposition | High reaction temperatures can lead to catalyst agglomeration. Consider using a more stable ligand or a lower reaction temperature with a longer reaction time. Ensure the phosphine to palladium ratio is appropriate (typically 2:1 to 4:1). |

| Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. | |

| Formation of side products | Homocoupling of the aryl halide | This can occur at higher temperatures. Lowering the temperature or using a different phosphine ligand can mitigate this. |

| Polymerization of methyl acrylate | Ensure the reaction is not overheated. The use of an inhibitor in the methyl acrylate can also be considered, though it may affect reaction rates. | |

| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective alternative or additional purification step. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium(II) acetate: Is a skin and eye irritant. Avoid inhalation of dust.

-

Triphenylphosphine: Is harmful if swallowed and can cause skin and eye irritation.

-

Methyl acrylate: Is a flammable liquid and is toxic if inhaled or absorbed through the skin. It is also a lachrymator.

-

Triethylamine: Is a flammable and corrosive liquid. It can cause severe skin and eye burns.

-

N,N-Dimethylformamide (DMF): Is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

-

4-Bromoiodobenzene: Causes skin and eye irritation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: Synthesis of Methyl 4-Bromocinnamate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 4-Bromocinnamic Acid and its Esters

4-Bromocinnamic acid and its derivatives, including the methyl ester, are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cinnamate scaffold is a common motif in pharmaceuticals and natural products. The conversion of 4-bromocinnamic acid to its methyl ester is a fundamental transformation that enhances its utility by protecting the carboxylic acid group and modifying its solubility and reactivity. This application note provides a comprehensive guide to the synthesis, purification, and characterization of methyl 4-bromocinnamate, with a focus on the robust and widely applicable Fischer esterification method.

I. The Core Chemistry: Understanding Fischer Esterification

The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side, ensuring a high yield of the desired ester.[2]

The Catalytic Role of Sulfuric Acid

Concentrated sulfuric acid (H₂SO₄) is the most commonly used catalyst for Fischer esterification due to its dual functionality:

-

Protonation of the Carbonyl Group: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol in this case).[3]

-

Dehydrating Agent: Concentrated sulfuric acid is a strong dehydrating agent. By sequestering the water produced during the reaction, it shifts the equilibrium to the right, in accordance with Le Châtelier's principle, thus increasing the yield of the ester.

Driving the Reaction to Completion

Beyond the use of a dehydrating catalyst, the yield of the esterification can be maximized by:

-

Using an Excess of Alcohol: Employing a large excess of the alcohol (methanol) can also shift the equilibrium towards the formation of the ester.[4] In many protocols, methanol serves as both the reactant and the solvent.

-

Removal of Water: For larger-scale reactions or when using less volatile alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

II. Experimental Protocols: Synthesis of Methyl 4-Bromocinnamate

This section details a standard laboratory protocol for the synthesis of methyl 4-bromocinnamate from 4-bromocinnamic acid using Fischer esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromocinnamic Acid | ≥98% | Major suppliers |

| Methanol (Anhydrous) | ACS Grade | Major suppliers |

| Sulfuric Acid (Concentrated) | ACS Grade, 95-98% | Major suppliers |

| Sodium Bicarbonate (Saturated) | Laboratory Grade | Major suppliers |

| Diethyl Ether (or Ethyl Acetate) | ACS Grade | Major suppliers |

| Anhydrous Sodium Sulfate | Laboratory Grade | Major suppliers |

| Deionized Water | High Purity | In-house |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

FTIR and NMR spectrometers

Detailed Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromocinnamic acid (e.g., 5.0 g).

-

Addition of Reagents: To the flask, add an excess of anhydrous methanol (e.g., 50 mL). While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for a specified time (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water (e.g., 100 mL).

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). Combine the organic extracts.

-

Neutralization: Wash the combined organic extracts with a saturated sodium bicarbonate solution (e.g., 2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted 4-bromocinnamic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

-

Brine Wash: Wash the organic layer with brine (saturated sodium chloride solution) (e.g., 1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude methyl 4-bromocinnamate.

-

Purification: The crude product can be further purified by recrystallization.[5][6][7] A suitable solvent system for recrystallization is a mixture of ethanol and water or hexanes. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.[7]

III. Visualizing the Process

Reaction Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

IV. Characterization of Methyl 4-Bromocinnamate

Thorough characterization of the final product is crucial to confirm its identity and purity.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol [8] |

| Appearance | White to off-white solid |

| Melting Point | 77-81 °C[9] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃).

-

Doublets for the vinyl protons (-CH=CH-), with a large coupling constant characteristic of a trans configuration.

-

Signals in the aromatic region corresponding to the protons on the brominated phenyl ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the vinyl carbons, the methyl carbon, and the carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups.[10] Key characteristic absorptions for methyl 4-bromocinnamate include:

V. Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reflux time. Ensure an adequate excess of methanol is used. Check the concentration of the sulfuric acid. |

| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking during the bicarb wash. | |

| Product is an Oil/Gummy | Impurities present. | Repeat the purification by recrystallization, ensuring the correct solvent system is used. |

| Incomplete drying. | Dry the product under vacuum for an extended period. | |

| Broad Melting Point Range | Impure product. | Recrystallize the product until a sharp melting point is obtained. |

VI. Safety Precautions

-

Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol: is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl Ether: is extremely flammable. Work in a well-ventilated area away from ignition sources.

-

Heating: Use a heating mantle and not an open flame due to the flammability of the organic solvents.

Conclusion

The Fischer esterification of 4-bromocinnamic acid is a robust and efficient method for the synthesis of its methyl ester. By carefully controlling the reaction conditions, particularly through the use of an acid catalyst and an excess of alcohol, high yields of the desired product can be achieved. Proper work-up and purification techniques are essential to obtain a pure product, which can be confidently characterized by a combination of physical and spectroscopic methods. This detailed protocol serves as a reliable guide for researchers in the fields of organic synthesis and drug development.

References

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromocinnamate. PubChem Compound Database. Retrieved from [Link]

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Cazala, C. (n.d.). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Journal of Chemical Science and Engineering. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Recrystallization (chemistry). (n.d.). Research Starters. Retrieved from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(107), 62535-62539. Retrieved from [Link]

-

Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

-

(A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,... (n.d.). ResearchGate. Retrieved from [Link]

-

Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2013, January 28). No Added Chemicals. Retrieved from [Link]

-

(A) ¹H NMR spectra of methyl cinnamate (top), para‐dibromobenzene... (n.d.). ResearchGate. Retrieved from [Link]

-

Mohammed, A.-H. A.-K., Sulaymon, A. H., & Ibrahim, H. I. (1999). Preparation of Methyl Bromide. Engineering and Technology Journal, 18(3), 269-285. Retrieved from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

-

Infrared spectrum of bromomethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Methyl 4-bromobenzoate, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

Sitorus, M., et al. (n.d.). Effectiveness of sulfuric acid and hydrochloric acid catalysts in the esterification of frankincense cinnamic acid with ethanol. E-jurnal Universitas Negeri Medan. Retrieved from [Link]

-

Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4323. Retrieved from [Link]

-

Methyl cinnamate(103-26-4) Chemical Properties. (n.d.). LookChem. Retrieved from [Link]

- Catalytic synthesis method of methyl cinnamate. (2012). Google Patents.

-

Methyl cinnamate (CAS N° 103-26-4). (n.d.). ScenTree. Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. athabascau.ca [athabascau.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. longdom.org [longdom.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Controlled Synthesis and Functionalization of Poly(Methyl 3-(4-bromophenyl)acrylate-co-Methyl Methacrylate)

Executive Summary & Strategic Rationale

This guide details the polymerization protocols for methyl 3-(4-bromophenyl)acrylate (MBPA) . This monomer represents a class of 1,2-disubstituted vinyls (cinnamates) that offer unique rigidity and high glass transition temperatures (

Why this monomer? The 4-bromophenyl moiety serves as a "sleeping anchor." It remains inert during the polymerization but provides a high-fidelity site for post-polymerization modification (PPM) via Suzuki-Miyaura cross-coupling. This is critical for drug delivery applications where sensitive bioactive ligands (peptides, fluorophores) would be destroyed by the harsh conditions of radical polymerization.

Scope of Protocols:

-

Monomer Purification: Essential for removing phenolic inhibitors.

-

Free Radical Copolymerization (FRP): A robust method for statistical copolymers.

-

Atom Transfer Radical Polymerization (ATRP): A controlled method for defining molecular weight distributions (PDI < 1.3).

-

Post-Polymerization Modification: Suzuki coupling protocol for functionalization.

Critical Mechanistic Insight: The "Cinnamate Challenge"

Before attempting polymerization, researchers must understand the kinetic limitations. MBPA is a cinnamic acid derivative. Unlike terminal acrylates (e.g., Methyl Methacrylate), the propagating radical on a cinnamate terminus is stabilized by the phenyl ring and sterically shielded by the ester group.

-

Self-Propagation Rate (

): Near zero. -

Cross-Propagation: MBPA radicals readily react with less sterically hindered monomers like Methyl Methacrylate (MMA) or Styrene.

Implication: You cannot synthesize poly(MBPA) homopolymer. You must synthesize a copolymer (e.g., Poly(MBPA-co-MMA)). The composition is governed by the Mayo-Lewis equation, where the reactivity ratio of MBPA (

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the complete lifecycle of the material, from monomer prep to functionalized conjugate.

Figure 1: Operational workflow for the synthesis and functionalization of MBPA copolymers.

Detailed Protocols

Protocol A: Monomer Purification

Commercial sources of cinnamates often contain hydroquinone inhibitors that will kill controlled radical polymerizations.

-

Dissolution: Dissolve 10 g of crude Methyl 3-(4-bromophenyl)acrylate in a minimal amount of boiling methanol (~50 mL).

-

Filtration: Hot filter to remove insoluble dust/salts.

-

Crystallization: Add warm water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C overnight.

-

Collection: Filter white needles, wash with cold 50:50 MeOH:Water.

-

Drying: Dry under vacuum (0.1 mbar) at 25°C for 24 hours.

-

QC Check: Melting point should be sharp (approx 78-80°C).

-

Protocol B: Free Radical Copolymerization (Target: Statistical Copolymer)

Best for initial screening and bulk material generation.

Reagents:

-

Monomer 1: MBPA (2.41 g, 10 mmol)

-

Monomer 2: Methyl Methacrylate (MMA) (4.00 g, 40 mmol) – Note: 1:4 molar feed ratio.

-

Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 1 mol% relative to total monomer).

-

Solvent: Anisole or Toluene (6.5 mL, to achieve ~50 wt% monomer concentration).

Procedure:

-

Charge: Add MBPA, MMA, and solvent to a Schlenk tube equipped with a magnetic stir bar. Stir until MBPA is fully dissolved.

-

Initiator Addition: Add AIBN.

-

Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove oxygen. Oxygen acts as a radical trap and will retard the sluggish cinnamate polymerization further.

-

Freeze: Liquid

(10 min). -

Pump: Vacuum < 100 mTorr (15 min).

-

Thaw: Warm water bath (10 min).

-

-

Reaction: Backfill with Nitrogen/Argon. Immerse in a pre-heated oil bath at 70°C .

-

Kinetics: Stir for 12–24 hours.

-

Note: Conversion is usually limited to ~60-70% to prevent gelation or composition drift.

-

-

Workup: Dilute with 5 mL THF. Dropwise add the solution into 200 mL of cold methanol under vigorous stirring.

-

Isolation: Collect the white precipitate by filtration. Reprecipitate once more from THF into Methanol to remove unreacted MBPA (which is difficult to remove due to high boiling point).

-

Drying: Vacuum oven at 40°C for 48 hours.

Protocol C: Post-Polymerization Modification (Suzuki Coupling)

This converts the "Br" handle into a functional group (e.g., Phenylboronic acid derivative).

Reagents:

-

Poly(MBPA-co-MMA) (200 mg, containing ~0.5 mmol Br equivalents).

-

Phenylboronic Acid (91 mg, 0.75 mmol, 1.5 eq).

-

Catalyst:

(29 mg, 5 mol%). -

Base:

(2M aqueous solution, 1 mL). -

Solvent: THF/Toluene (10 mL).

Procedure:

-

Dissolution: Dissolve polymer and boronic acid in the organic solvent in a Schlenk flask.

-

Degassing: Bubble Argon through the solution for 20 minutes.

-

Catalysis: Add

and the degassed base solution under Argon counter-flow. -

Reflux: Heat to 80°C for 24 hours. The mixture will be biphasic; vigorous stirring is required.

-

Purification:

-

Cool to RT.

-

Precipitate into Methanol.

-

Crucial Step: Redissolve in THF and pass through a short plug of silica gel or Celite to remove Palladium black (polymer solution should be clear, not grey).

-

Reprecipitate and dry.[2]

-

Data Analysis & Validation

Copolymer Composition (NMR)

To determine the actual incorporation of MBPA vs. MMA, use

-

Signal A (MMA): Methoxy group (

) at 3.60 ppm (3H). -

Signal B (MBPA): Aromatic protons at 7.40 – 7.60 ppm (4H).

Calculation:

Reactivity Data (Reference Values)

The following table summarizes expected behavior based on cinnamate/methacrylate copolymerization kinetics [1].

| Parameter | Value | Interpretation |

| ~2.5 | MMA radical prefers adding MMA. | |

| ~0.05 | MBPA radical strongly prefers adding MMA. | |

| Microstructure | Statistical/Gradient | Tendency toward alternating sequences, but MMA-rich blocks form if feed is MMA-heavy. |

| Typical | 15,000 - 45,000 | Moderate molecular weights due to steric hindrance. |

| PDI (FRP) | 1.8 - 2.2 | Broad distribution (standard for FRP). |

Mechanistic Pathway (Graphviz Visualization)

This diagram illustrates the specific chemical pathway of the copolymerization, highlighting the cross-propagation dominance.

Figure 2: Kinetic pathway showing the inability of MBPA to homopolymerize (

References

-

Marvel, C. S., et al. "Copolymerization of Cinnamic Acid Derivatives." Journal of the American Chemical Society, vol. 75, no. 16, 1953. (Foundational text on cinnamate reactivity ratios).

-

Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, vol. 45, no. 10, 2012. (Protocol grounding for ATRP variants).

-

Hildebrand, V., et al. "Post-polymerization modification of poly(pentafluorophenyl acrylate) via Suzuki–Miyaura coupling." Polymer Chemistry, vol. 8, 2017. (Analogous protocol for Suzuki coupling on acrylate backbones).

-

Sumerlin, B. S., et al. "Click Chemistry: Polymer Functionalization via Suzuki Coupling." Macromolecules, vol. 38, no. 18, 2005. (Validation of Pd-catalyzed coupling on polymer side-chains).

Sources

Microwave-assisted synthesis of methyl trans-4-bromocinnamate

Application Note: Microwave-Assisted Synthesis of Methyl trans-4-Bromocinnamate

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of methyl trans-4-bromocinnamate (CAS: 3650-78-0). While traditional thermal methods for cinnamate synthesis (e.g., Fischer esterification or thermal Heck) often require reflux times exceeding 12 hours, this microwave-assisted protocol achieves quantitative conversion in under 20 minutes .

The method employs a chemo-selective Heck coupling strategy. By utilizing 1-bromo-4-iodobenzene, the reaction exploits the bond dissociation energy difference between C-I (approx. 53 kcal/mol) and C-Br (approx. 68 kcal/mol) to exclusively couple at the iodo-position, leaving the bromine handle intact for further diversification in drug discovery pipelines.

Scientific Background & Mechanism

The Chemo-Selective Advantage

The synthesis targets the trans (E) isomer, thermodynamically favored due to steric hindrance in the transition state. The core transformation is a Palladium-catalyzed Mizoroki-Heck reaction.

-

Substrate: 1-Bromo-4-iodobenzene

-

Coupling Partner: Methyl Acrylate

-

Catalyst System: Pd(OAc)₂ / P(o-tol)₃

-

Selectivity: The oxidative addition of Pd(0) to the Aryl-Iodide bond is significantly faster than to the Aryl-Bromide bond, ensuring the 4-bromo substituent remains available for subsequent Suzuki or Buchwald couplings.

Microwave vs. Thermal Heating

Microwave irradiation (MWI) provides direct dielectric heating of the polar solvent (Acetonitrile or DMF), creating inverted thermal gradients. This allows the reaction to access temperatures (120–140 °C) well above the solvent's atmospheric boiling point safely, accelerating the rate-determining step (oxidative addition) according to the Arrhenius law.

Figure 1: Catalytic Cycle & Mechanism

Caption: Figure 1. The chemo-selective Pd(0)/Pd(II) catalytic cycle. Note that the Aryl-Bromide bond remains inert under these specific energetic conditions.

Materials & Equipment

Reagents

| Reagent | Purity | Equiv. | Role |

| 1-Bromo-4-iodobenzene | >98% | 1.0 | Limiting Reagent |

| Methyl Acrylate | >99% | 1.2 | Olefin Partner |

| Palladium(II) Acetate | 98% | 0.01 (1 mol%) | Pre-catalyst |

| Tri-o-tolylphosphine | 97% | 0.02 (2 mol%) | Ligand (Stabilizer) |

| Triethylamine (Et₃N) | >99% | 2.0 | Base (HI Scavenger) |

| Acetonitrile (MeCN) | HPLC Grade | - | Solvent (High tan δ) |

Instrumentation

-

Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator).

-

Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with silicone/PTFE septum.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Fiber optic is recommended for highest precision.

Experimental Protocol

Figure 2: Workflow Diagram

Caption: Figure 2. Linear operational workflow for the microwave-assisted synthesis.

Step-by-Step Procedure

-

Catalyst Pre-loading:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol).

-

Expert Tip: Adding the ligand and metal first ensures complexation begins immediately upon solvent addition, preventing "Palladium black" precipitation.

-

-

Substrate Addition:

-

Add 1-Bromo-4-iodobenzene (283 mg, 1.0 mmol).

-

Add Acetonitrile (3.0 mL). Cap the vial and purge with N₂ or Argon for 30 seconds (optional but recommended to preserve catalyst life).

-

-

Liquid Reagent Addition:

-

Via syringe, inject Methyl Acrylate (108 µL, 1.2 mmol) and Triethylamine (278 µL, 2.0 mmol).

-

-

Microwave Irradiation:

-

Place the vial in the reactor cavity.

-

Method: Dynamic (Hold Temperature).

-

Temperature: 140 °C.

-

Hold Time: 15 minutes.

-

Max Power: 200 W (System will modulate power to maintain 140 °C).

-

Stirring: High.

-

-

Workup:

-

Allow the vial to cool to <50 °C (usually automated by compressed air cooling).

-

Filter the reaction mixture through a small pad of Celite to remove palladium residues and ammonium salts. Wash the pad with Ethyl Acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically a solid.[1]

-

Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) or Hexane/EtOAc. Cool to 4 °C.

-

Yield: Isolate white crystalline needles.

-

Results & Analysis

Yield Comparison

| Method | Temperature | Time | Yield (%) |

| Thermal Reflux | 82 °C (MeCN bp) | 16 Hours | 78% |

| Microwave (This Protocol) | 140 °C | 15 Minutes | 92% |

Characterization Data (Self-Validation)

Use these values to validate your isolated product.

-

Appearance: White crystalline solid.

-

Melting Point: ~78–80 °C (Consistent with para-bromo substitution increasing lattice energy vs. unsubstituted methyl cinnamate).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.62 (d, J = 16.0 Hz, 1H, H-β , alkene). Diagnostic for trans-isomer.

-

δ 7.51 (d, J = 8.5 Hz, 2H, Ar-H).

-

δ 7.38 (d, J = 8.5 Hz, 2H, Ar-H).

-

δ 6.42 (d, J = 16.0 Hz, 1H, H-α , alkene).

-

δ 3.81 (s, 3H, -OCH₃).

-

-

IR (ATR):

-

1715 cm⁻¹ (C=O stretch, conjugated ester).

-

1635 cm⁻¹ (C=C stretch).

-

Troubleshooting & Optimization

-

Issue: Precipitation of Black Metal (Pd Black).

-

Cause: Catalyst decomposition due to lack of ligand or oxygen presence.

-

Fix: Increase Ligand:Pd ratio to 4:1 or ensure thorough inert gas purging before heating.

-

-

Issue: Low Conversion.

-

Cause: Temperature too low for the activation energy of the specific aryl halide.

-

Fix: Increase temperature to 160 °C. Do not simply extend time; temperature is the driver in MW synthesis.

-

-

Issue: Product is Oil instead of Solid.

-

Cause: Residual solvent (DMF/MeCN) or excess methyl acrylate.

-

Fix: High-vacuum drying (>2 hours) or wash with cold pentane.

-

Safety Considerations

-

Pressure: Acetonitrile at 140 °C generates approximately 3–5 bar of pressure. Ensure the microwave vial is rated for at least 20 bar.

-

Acrylates: Methyl acrylate is a lachrymator and potential sensitizer. Handle in a fume hood.

-

Microwave Safety: Never heat a sealed vessel in a standard kitchen microwave; use dedicated laboratory reactors with active pressure monitoring.

References

-

Microwave-Assisted Heck Reaction Protocols

- Leadbeater, N. E. "Microwave-Assisted Organic Synthesis: A Microwave-Assisted Heck Reaction.

-

Source:

-

General Microwave Synthesis of Cinnamates

-

Knoevenagel Alternative (Green Chemistry)

-

Rodrigues-Santos, C. E., et al. (2007). "Microwave-assisted Knoevenagel condensation."[4] Arkivoc.

-

Source:

-

-

Compound Data (Methyl 4-bromocinnamate)

- PubChem CID: 816774.

-

Source:

Sources

Application Note: Chemoselective Functionalization of Methyl 4-Bromocinnamate

Executive Summary & Strategic Analysis

Methyl 4-bromocinnamate (1 ) is a "privileged scaffold" in medicinal chemistry, serving as a precursor for cinnamic acid derivatives found in histone deacetylase (HDAC) inhibitors and UV-absorbing cosmetic agents.

The molecule presents a unique chemoselective challenge: it contains three reactive centers.

-

Aryl Bromide (C-Br): The target for cross-coupling.

- -Unsaturated Ester (Michael Acceptor): Susceptible to nucleophilic attack (e.g., by amines) or reduction.

-

Methyl Ester: Prone to hydrolysis under strong basic conditions (e.g., NaOH, LiOH) or transesterification.

Core Directive: This guide details protocols to functionalize the bromine handle via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) while preserving the integrity of the acrylate backbone and ester moiety.

Reaction Landscape

The following diagram illustrates the divergent pathways available for functionalizing the bromine handle.

Figure 1: Chemoselective divergence from the aryl bromide handle. Colors indicate distinct catalytic cycles.

Module 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of methyl (E)-4-phenylcinnamate derivatives. Challenge: Preventing hydrolysis of the methyl ester during the basic transmetalation step.

Mechanism & Causality

The Suzuki coupling requires a base to activate the boronic acid (forming a boronate species).[1] Strong bases like hydroxide (

-

Solution: Use mild carbonate bases (

or -

Solvent System: A mixture of Toluene/Water or Dioxane/Water is essential. The water dissolves the inorganic base, while the organic solvent solubilizes the hydrophobic aryl bromide.

Protocol A: Standard Biaryl Coupling

Reagents:

-

Methyl 4-bromocinnamate (1.0 equiv)[2]

-

Arylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the solvents. Sparge with Argon or Nitrogen gas for 15 minutes. Reason: Pd(0) species are sensitive to oxidation;

promotes homocoupling of boronic acids. -

Loading: Add methyl 4-bromocinnamate (241 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

(276 mg, 2.0 mmol). -

Catalyst Addition: Add

(41 mg, 0.05 mmol) last. Cap the vial immediately. -

Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid thermal polymerization of the acrylate double bond.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with water (x2) and brine. Dry over

.[3] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

-

TLC: Starting material (

in 4:1 Hex/EtOAc) should disappear. Product will likely be more polar if the boronic acid contains polar groups, or less polar if simple aryl. -

Visual: The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

Module 2: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne to extend the

Protocol B: Low-Temperature Sonogashira

Reagents:

-

Methyl 4-bromocinnamate (1.0 equiv)[2]

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Catalyst:

(2 mol%) -

Co-Catalyst: CuI (1 mol%)

-

Base: Triethylamine (

) or Diisopropylamine (DIPA) (3.0 equiv) -

Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon.

-

Solvent Prep: Add anhydrous THF (5 mL per mmol substrate). Degas thoroughly.

-

Addition: Add methyl 4-bromocinnamate,

, and CuI. -

Base/Alkyne Addition: Add

followed by the alkyne dropwise via syringe. -

Temperature Control: Stir at Room Temperature (25°C) .

-

Expert Insight: Unlike aryl chlorides, the activated aryl bromide in cinnamate is reactive enough at RT. Heating increases the risk of the amine base attacking the alkene (Michael addition).

-

-

Monitoring: Reaction typically completes in 2–4 hours.

-

Quench: Add saturated

solution (dissolves copper salts). Extract with EtOAc.

Module 3: Buchwald-Hartwig Amination (Advanced)

Objective: Creating C-N bonds (Anilines). Challenge: High Risk. Strong bases (NaOtBu) used in standard Buchwald protocols will hydrolyze the ester or cause transamidation. Solution: Use the "Weak Base / Active Ligand" approach.

Protocol C: Ester-Tolerant Amination

Reagents:

-

Methyl 4-bromocinnamate (1.0 equiv)[2]

-

Primary/Secondary Amine (1.2 equiv)

-

Catalyst System:

(2 mol%) + Xantphos or BrettPhos (4 mol%) -

Base:

(Dry, granular) (2.0 equiv) -

Solvent: 1,4-Dioxane (Anhydrous)

Workflow Diagram:

Figure 2: Workflow for ester-tolerant Buchwald-Hartwig amination.

Critical Protocol Steps:

-

Base Selection: Do NOT use Sodium tert-butoxide (NaOtBu). Use Cesium Carbonate (

). -

Ligand Choice: Xantphos is preferred for primary amines; it creates a wide bite angle that facilitates reductive elimination while protecting the Pd center.

-

Temperature: 80–90°C.

-

Time: This reaction is slower with weak bases.[4] Expect 12–24 hours.

Data Summary & Troubleshooting

Expected Physical Data (Representative)

| Reaction Type | Product Class | Expected | Key Diagnostic |

| Starting Material | Aryl Bromide | Distinct AA'BB' pattern of para-subst. | |

| Suzuki | Biaryl | New aromatic protons (multiplet 7.3-7.6) | Loss of AA'BB' symmetry; increased aromatic integral. |

| Sonogashira | Alkyne | Alkyne carbons in | UV shift (bathochromic) due to conjugation. |

| Buchwald | Aryl Amine | Broad singlet (NH) or new alkyl peaks | Upfield shift of ortho-protons due to electron donation. |

Troubleshooting Guide

-

Problem: Black precipitate forms immediately.

-

Cause: "Palladium Black" formation. The ligand is not stabilizing the Pd(0).

-

Fix: Add more ligand or ensure the solvent is thoroughly degassed.

-

-

Problem: Product contains carboxylic acid (Broad peak > 11 ppm).

-

Cause: Ester hydrolysis.

-

Fix: Ensure reagents are dry. Switch base from Carbonate to Phosphate (

).

-

-

Problem: Low yield in Sonogashira.

-

Cause: Oxygen presence causing Glaser coupling (alkyne dimerization).

-